Methyl 5-(hydroxymethyl)nicotinate
Overview
Description
Methyl 5-(hydroxymethyl)nicotinate is an organic compound with the molecular formula C8H9NO3. It is a derivative of nicotinic acid and is characterized by the presence of a hydroxymethyl group at the 5-position of the nicotinate ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Methyl 5-(hydroxymethyl)nicotinate is a derivative of niacin, also known as vitamin B3 . The primary targets of niacin and its derivatives are the nicotinic acid receptors, which are G protein-coupled receptors found in adipose tissue and immune cells . These receptors play a crucial role in lipid metabolism and immune response .
Mode of Action
Methyl nicotinate, for example, acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries, which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be similar to those of niacin and its derivatives. Niacin is involved in various metabolic processes, including the catabolism of carbohydrates, fats, and proteins . It plays a key role in the production of energy and the synthesis of fatty acids .
Pharmacokinetics
It is known that the compound’s adme (absorption, distribution, metabolism, and excretion) properties can significantly impact its bioavailability .
Result of Action
Given its similarity to other niacin derivatives, it may have potential therapeutic effects in treating conditions related to lipid metabolism and immune response .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, temperature, and the presence of other substances that can interact with the compound .
Biochemical Analysis
Biochemical Properties
It is known that it is a methyl ester of niacin, which plays a crucial role in various biochemical reactions . Niacin is involved in the synthesis of NAD (Nicotinamide Adenine Dinucleotide), a coenzyme that is essential for many enzymatic reactions . Therefore, it can be inferred that Methyl 5-(hydroxymethyl)nicotinate may interact with enzymes, proteins, and other biomolecules involved in these processes.
Cellular Effects
Given its structural similarity to niacin, it may influence cell function by participating in cellular metabolism, impacting cell signaling pathways, and affecting gene expression
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not well known. Given its structural similarity to niacin, it may be involved in the NAD synthesis pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-(hydroxymethyl)nicotinate can be synthesized through several methods. One common method involves the esterification of 5-(hydroxymethyl)nicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through recrystallization or distillation to obtain a high-purity product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group, leading to the formation of various derivatives. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 5-formylnicotinate or 5-carboxynicotinate.
Reduction: 5-(hydroxymethyl)nicotinate alcohol or amine derivatives.
Substitution: Various alkyl or acyl derivatives of this compound.
Scientific Research Applications
Methyl 5-(hydroxymethyl)nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of anti-inflammatory or anticancer agents.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
Methyl nicotinate: Similar in structure but lacks the hydroxymethyl group.
Methyl 5-hydroxynicotinate: Similar but with a hydroxyl group instead of a hydroxymethyl group.
Methyl 5-aminonicotinate: Contains an amino group at the 5-position instead of a hydroxymethyl group.
Uniqueness: Methyl 5-(hydroxymethyl)nicotinate is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs
Properties
IUPAC Name |
methyl 5-(hydroxymethyl)pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)7-2-6(5-10)3-9-4-7/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSXEOUOALNTGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570943 | |
Record name | Methyl 5-(hydroxymethyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30570943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129747-52-0 | |
Record name | Methyl 5-(hydroxymethyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30570943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-(hydroxymethyl)nicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.